molecular formula C13H9ClF3N B1529946 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine CAS No. 1261739-69-8

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine

Cat. No. B1529946
M. Wt: 271.66 g/mol
InChI Key: MZUSHHVUWWMCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” is a chemical compound that is part of the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” is characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a chlorine atom . The InChI code for this compound is 1S/C13H9ClF3N/c14-12-9 (5-3-7-11 (12)18)8-4-1-2-6-10 (8)13 (15,16)17/h1-7H,18H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” include a molecular weight of 271.67 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine is often associated with a range of pharmacological activities. This compound could serve as a precursor in the synthesis of various drugs, particularly due to its potential to interact with biological systems . The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable moiety in drug design.

Agrochemical Research

Compounds containing the trifluoromethyl group are key structural motifs in active agrochemical ingredients . 2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine could be used in the development of new pesticides or herbicides, leveraging its potential to disrupt biological pathways in pests or weeds.

Antibacterial Agents

Research has shown that certain biphenyl derivatives exhibit potent antibacterial activities . As such, 2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine could be a candidate for the development of new antibacterial agents, particularly against antibiotic-resistant pathogens.

Safety And Hazards

The safety information for “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” indicates that it should be handled with caution. The compound is labeled with a warning pictogram, and the associated hazard statements and precautionary statements are available in the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “2-Chloro-2’-(trifluoromethyl)biphenyl-3-amine” and similar compounds are promising. Trifluoromethyl groups are found in many FDA-approved drugs, and their incorporation into organic molecules can lead to compounds with unique biological properties . Therefore, research into the synthesis and uses of trifluoromethyl-containing compounds is likely to continue to be a significant area of study .

properties

IUPAC Name

2-chloro-3-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSHHVUWWMCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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